Product packaging for Cyanogen oxide(Cat. No.:CAS No. 14442-19-4)

Cyanogen oxide

Cat. No.: B14720930
CAS No.: 14442-19-4
M. Wt: 68.03 g/mol
InChI Key: CBXQCVZYHBHJRI-UHFFFAOYSA-N
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Description

Cyanogen oxide is a chemical compound with the molecular formula C₂N₂O and a molecular weight of 68.03 g/mol . It is recognized as the nitrile oxide derivative of cyanogen, with a proposed structure of C(#N)C#[N+][O-] . Its formal recognition and structural elucidation emerged later than related cyanogen compounds, aided by advancements in spectroscopic and computational techniques . Early scientific interest in this compound and related carbon nitride materials stems from fundamental research on nitrogen release from CVD-grown CNx layers, exploring alternatives to molecular nitrogen (N₂) formation . This compound is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2N2O B14720930 Cyanogen oxide CAS No. 14442-19-4

Properties

CAS No.

14442-19-4

Molecular Formula

C2N2O

Molecular Weight

68.03 g/mol

IUPAC Name

2-oxidoazaniumylidyneacetonitrile

InChI

InChI=1S/C2N2O/c3-1-2-4-5

InChI Key

CBXQCVZYHBHJRI-UHFFFAOYSA-N

Canonical SMILES

C(#N)C#[N+][O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanogen oxide can be synthesized through the oxidation of cyanogen (C₂N₂). One common method involves the gas-phase oxidation of cyanogen using oxygen over a silver catalyst. Another method includes the use of chlorine over activated silicon dioxide or nitrogen dioxide over a copper(II) salt .

Industrial Production Methods: Industrial production of this compound typically involves the gas-phase oxidation of hydrogen cyanide (HCN) using air over a silver catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Reaction with Oxygen

Cyanogen reacts exothermically with oxygen, producing intermediates and final products depending on conditions .

Primary Reaction Pathways

  • Dominant Pathway :

    CN+O2NCO+O(k=4.6×1012ml\cdotpmol1s1at 298 K)[2]\text{CN} + \text{O}_2 \rightarrow \text{NCO} + \text{O} \quad (k = 4.6 \times 10^{12} \, \text{ml·mol}^{-1}\text{s}^{-1} \, \text{at 298 K})[2]

    This generates cyanate radicals (NCO) and atomic oxygen.

  • Minor Pathway :

    CN+O2CO+NO(<15%contribution)[2]\text{CN} + \text{O}_2 \rightarrow \text{CO} + \text{NO} \quad (<15\% \, \text{contribution})[2]

    Produces carbon monoxide and nitric oxide, the latter often vibrationally excited.

Secondary Reactions

In oxygen-rich environments:

O+O2+MO3+M(k=1.1±0.6×108l2\cdotpmol2s1)[2]\text{O} + \text{O}_2 + M \rightarrow \text{O}_3 + M \quad (k = 1.1 \pm 0.6 \times 10^8 \, \text{l}^2\text{·mol}^{-2}\text{s}^{-1})[2]

Ozone forms via three-body collisions.

Combustion Products

Complete combustion of cyanogen in oxygen yields:

(CN)2+3O22CO2+N2(ΔHcomb=1096kJ/mol)[4](\text{CN})_2 + 3\text{O}_2 \rightarrow 2\text{CO}_2 + \text{N}_2 \quad (\Delta H^\circ_{\text{comb}} = -1096 \, \text{kJ/mol})[4]

Product Yield Notes
CO₂Primary (~96.5%)Measured via ascarite absorption
N₂PrimaryMajor nitrogen product
COTrace (0.35–3.5%)Higher in dry O₂ conditions
NOₓ<2%Absorbed in alkaline solutions

Shock Tube Oxidation Kinetics

High-temperature studies (2000–2500 K) reveal:

  • Initiation :

    N2O+MN2+O+M(rate-determining step)[5]\text{N}_2\text{O} + M \rightarrow \text{N}_2 + \text{O} + M \quad (\text{rate-determining step})[5]
  • Cyanogen Consumption :

    C2N2+OCN+NCO(k21012.7cm3\cdotpmol1s1)[5]\text{C}_2\text{N}_2 + \text{O} \rightarrow \text{CN} + \text{NCO} \quad (k_2 \approx 10^{12.7} \, \text{cm}^3\text{·mol}^{-1}\text{s}^{-1})[5]
  • CN Radical Fate :

    CN+OCO+N(k31013.2cm3\cdotpmol1s1)[5]\text{CN} + \text{O} \rightarrow \text{CO} + \text{N} \quad (k_3 \approx 10^{13.2} \, \text{cm}^3\text{·mol}^{-1}\text{s}^{-1})[5]

Thermochemical Data

Reaction ΔH (kJ/mol) ΔS (J/mol·K) Source
(CN)2+O22NCO(\text{CN})_2 + \text{O}_2 \rightarrow 2\text{NCO}-256.3+96
CN+O2CO+NO\text{CN} + \text{O}_2 \rightarrow \text{CO} + \text{NO}-184.7+87

Unstable Intermediates

  • N₂C₂O/NCO₂CN : Observed spectroscopically during CN + NCO reactions, though structures remain unconfirmed .

  • Isocyanogen (NCNC) : A metastable isomer formed in trace amounts during pyrolysis .

Industrial Relevance

Cyanogen’s oxidation is leveraged in:

  • Cyanide Synthesis : Copper sulfate-catalyzed oxidation of HCN .

  • Flame Chemistry : Burns at ~4800°C, second only to dicyanoacetylene .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanogen (C₂N₂)

  • Structural Similarities: Both cyanogen and cyanogen oxide are pseudohalogens, exhibiting diatomic or pseudodiatomic bonding. Cyanogen’s (C≡N–C≡N) structure mirrors halogen molecules (e.g., Cl₂), while this compound (H–O–C≡N) introduces oxygen, altering polarity and reactivity .
  • Physical Properties: Cyanogen is a colorless gas (BP: -21°C), whereas this compound (HOCN) is a liquid at room temperature, reflecting oxygen’s influence on intermolecular forces .
  • Reactivity: Cyanogen combusts to form CO₂ and N₂, releasing 41,000 heat units, comparable to nitric oxide (43,300 units) . This compound hydrolyzes to CO₂ and NH₃, akin to nitrous oxide (N₂O) forming hydrates (N₂O·6H₂O vs. CO₂·6H₂O) .

Cyanogen Chloride (ClCN)

  • Toxicity : Both compounds are highly toxic, but ClCN is more corrosive and reactive, classified as a “Poison Gas” (UN 1589) .
  • Applications: ClCN is studied for detection using functionalized nanocones (e.g., pyridinol oxide-modified carbon nanocones), whereas this compound’s derivatives are explored in urea synthesis and pseudohalogen chemistry .

Carbon Monoxide (CO) and Nitrous Oxide (N₂O)

  • Electronic Structure: CO and cyanogen share isoelectronic configurations (14 electrons), explaining their similar physical properties (e.g., density, solubility) .
  • Thermal Behavior: Cyanogen’s decomposition heat (41,000 units) parallels nitric oxide’s (43,300 units), both exceeding CO’s stability .

Pseudohalogen Analogues

  • Thiocyanogen (S≡C–N): Unlike this compound, thiocyanogen forms stable salts (e.g., KSCN) and exhibits lower toxicity, with biological relevance in human sulfur metabolism .
  • Cyanate (OCN⁻): this compound’s conjugate base forms metal complexes (e.g., cacoplatyl), contrasting with CO₂’s carbonate derivatives .

Toxicity and Medical Relevance

  • This compound’s toxicity parallels cyanide, inhibiting cytochrome c oxidase. Therapies like hydroxocobalamin and dicobalt EDTA, used for cyanide poisoning, may also apply to its derivatives .
  • Cyanogen chloride’s detection in filters (e.g., UiO-66-NH₂ MOFs) highlights its environmental hazard, with breakthrough times critical for respirator design .

Computational Studies

  • DFT analyses reveal cyanogen isocyanate (N≡C–O–C≡N) and cyanogen cyanate (O≡C–N–C≡N) exhibit bond lengths of ~1.16 Å (C≡N) and ~1.23 Å (C–O), with relative energies differing by 15–20 kJ/mol .

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